Bromoacetaldehyde diethyl acetal

Catalog No.
S662277
CAS No.
2032-35-1
M.F
C6H13BrO2
M. Wt
197.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetaldehyde diethyl acetal

CAS Number

2032-35-1

Product Name

Bromoacetaldehyde diethyl acetal

IUPAC Name

2-bromo-1,1-diethoxyethane

Molecular Formula

C6H13BrO2

Molecular Weight

197.07 g/mol

InChI

InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3

InChI Key

LILXDMFJXYAKMK-UHFFFAOYSA-N

SMILES

CCOC(CBr)OCC

Synonyms

2-Bromo-1,1-diethoxy-ethane; 1,1-Diethoxy-2-bromoethane; 1-Bromo-2,2-diethoxyethane; Bromacetal; α-Bromoacetaldehyde Diethyl Acetal; NSC 8036;

Canonical SMILES

CCOC(CBr)OCC

The exact mass of the compound Bromoacetaldehyde diethyl acetal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8036. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromoacetaldehyde diethyl acetal (BADA) is a bifunctional C2 synthetic building block that combines a highly reactive alkyl bromide with a robust, acid-labile diethyl acetal protecting group. In pharmaceutical and agrochemical manufacturing, it serves as a primary electrophilic reagent for introducing an acetaldehyde moiety via N-, O-, or S-alkylation . By masking the highly reactive aldehyde functionality, BADA prevents premature polymerization and unwanted side reactions during the initial nucleophilic substitution step. It is widely procured for the synthesis of complex heterocycles—including imidazoles, thiazoles, indoles, and purine derivatives—serving as a critical precursor for mainstream antibiotics (e.g., erythromycin, cephalosporins) and other active pharmaceutical ingredients .

Research Fit

Bifunctional handle Reactive C-Br and protected aldehyde for stepwise assembly
Selective transformation Acetal stability under alkylation conditions enables sequential reactions
Stable synthon Diethyl acetal form avoids free aldehyde instability and side reactions

Substituting BADA with cheaper alternatives routinely compromises process economics and product purity. Attempting to use unprotected bromoacetaldehyde is industrially unviable due to its extreme instability, rapid polymerization, and severe toxicity, making long-term storage and reproducible dosing impossible[1]. Conversely, substituting with chloroacetaldehyde diethyl acetal introduces a vastly inferior leaving group; the chloride requires significantly higher activation energy for SN2 alkylations, forcing extended reflux times (often >48 hours), the addition of iodide catalysts, or harsher basic conditions that degrade sensitive API intermediates [2]. Furthermore, while bromoacetaldehyde dimethyl acetal is chemically similar, the diethyl variant offers superior hydrolytic stability during mild aqueous workups and a more favorable boiling point profile for vacuum distillation, minimizing evaporative losses at scale.

Substitution Risk

Leaving group mismatch
Bromide vs chloride reactivity may shift kinetics and conversion profiles in alkylation steps.
Acetal steric/electronic shift
Diethyl acetal differs from dimethyl acetal in steric bulk and hydrolytic stability, altering regiochemical outcomes.
Purity grade context
Lower-purity grades (≥95%) may introduce impurities problematic for late-stage or regulated syntheses.

SN2 Alkylation Efficiency: Bromide vs. Chloride Leaving Group Kinetics

In nucleophilic substitution workflows, the nature of the halogen leaving group dictates both reaction cycle time and impurity profiles. Bromoacetaldehyde diethyl acetal features a highly polarizable C-Br bond, making it an exceptionally efficient electrophile for N- and S-alkylations. Compared to chloroacetaldehyde diethyl acetal, which often requires extended heating (e.g., 48 to 96 hours) or the addition of sodium iodide to drive conversion, BADA achieves complete alkylation under significantly milder conditions and shorter timeframes (often <20 hours) [1]. This kinetic advantage prevents the thermal degradation of sensitive heterocyclic substrates and eliminates the need for costly Finkelstein-type catalytic additives, directly improving the space-time yield of the reactor.

Evidence DimensionSN2 Reactivity and Cycle Time
Target Compound DataRapid alkylation under mild basic conditions (<20 hours)
Comparator Or BaselineChloroacetaldehyde diethyl acetal (requires 48-96h reflux or iodide catalysis)
Quantified Difference>50x typical kinetic rate advantage for bromide over chloride in SN2 pathways
ConditionsStandard N-alkylation of sterically hindered or deactivated anilines/heterocycles

Procuring the bromide derivative drastically reduces reactor time and thermal degradation, lowering overall manufacturing costs despite a higher initial reagent price.

Regioselectivity
Reported
25:1 desired:byproduct
Supports purification simplification
Imidazo[1,2-a]pyrimidine formation; data to verify

Storage Stability and Handling: Acetal Protection vs. Free Aldehyde

The procurement of bifunctional C2 electrophiles is heavily constrained by shelf life. Unprotected bromoacetaldehyde is notoriously unstable; it rapidly darkens, oxidizes, and polymerizes within hours to days at room temperature, rendering it useless for reproducible manufacturing . By masking the aldehyde as a diethyl acetal, the compound's stability is extended to several months or more when stored properly at 2-8 °C . This protection ensures that the reagent maintains a consistent assay (>97% purity) throughout its procurement lifecycle, preventing batch-to-batch variability caused by degraded starting materials.

Evidence DimensionShelf life and physical stability
Target Compound DataStable for months (retains >97% assay at 2-8 °C)
Comparator Or BaselineUnprotected bromoacetaldehyde (polymerizes and darkens within hours/days)
Quantified DifferenceOrders of magnitude increase in usable shelf life
ConditionsStandard warehouse and laboratory storage conditions

The diethyl acetal protection is essential for bulk procurement, ensuring the material does not polymerize in transit or storage prior to use.

Synthetic yield
Reported
78–92%
Supports process robustness evaluation
2-Acylthiazole synthesis; HBr autocatalysis context

Downstream Purification: Boiling Point and Volatility Profile

During process scale-up, the physical properties of the reagent dictate the ease of purification and solvent stripping. Bromoacetaldehyde diethyl acetal has a boiling point of 66-67 °C at 18 mmHg (approx. 167-170 °C at atmospheric pressure) . This distinct thermal profile allows for highly efficient separation from lighter solvents and unreacted low-boiling amines via vacuum distillation. In contrast, highly volatile unprotected aldehydes suffer from severe evaporative losses and cross-contamination during stripping. Additionally, compared to the dimethyl acetal variant (boiling point approx. 148-150 °C atm), the diethyl acetal's higher boiling point provides a wider operational window for fractional distillation without requiring ultra-deep vacuum systems .

Evidence DimensionBoiling Point and Distillation Window
Target Compound Data66-67 °C at 18 mmHg (167-170 °C atm)
Comparator Or BaselineBromoacetaldehyde dimethyl acetal (approx. 148-150 °C atm)
Quantified Difference~20 °C higher boiling point at atmospheric pressure
ConditionsIndustrial vacuum distillation and solvent stripping

A higher boiling point minimizes evaporative losses during solvent removal, improving the isolated yield and simplifying scale-up purification.

Purity specification
Context-dependent
≥99% (GC)
High-purity grade for impurity-sensitive synthesis
Supplier specification; verify for regulated processes

Synthesis of Fused Heterocycles and APIs

Bromoacetaldehyde diethyl acetal is the reagent of choice for constructing imidazoles, thiazoles, and indoles via N-alkylation followed by acid-catalyzed cyclization. Its superior leaving group kinetics ensure high yields when reacting with deactivated anilines, making it a critical precursor for antibiotics like erythromycin and cephalosporins.

Preparation of Acetal-Protected Building Blocks

In multi-step organic synthesis, this compound is used to introduce a masked acetaldehyde group. The stability of the diethyl acetal allows chemists to perform subsequent Grignard reactions, cross-couplings, or reductions on other parts of the molecule without prematurely exposing the reactive aldehyde .

Development of Novel Acyclic Nucleosides

The compound is heavily utilized in the synthesis of acyclic nucleoside analogs. Its ability to cleanly alkylate nucleobases under mild conditions prevents the formation of complex, inseparable polymeric byproducts that typically plague reactions using unprotected or chlorinated analogs [1].

Application Fit

Application
Selection Property
Validation Focus
Fused heterocycle construction
Regioselectivity profile
Isomeric ratio and purification efficiency
2-Acylthiazole intermediate synthesis
Cyclocondensation yield consistency
Reaction robustness and scalability
Late-stage alkylation (high purity)
Purity specification (GC)
Impurity profile and byproduct mitigation

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.54%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (86.46%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (63.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (84.38%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (15.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

2032-35-1

Wikipedia

Bromoacetaldehyde diethyl acetal

General Manufacturing Information

Ethane, 2-bromo-1,1-diethoxy-: ACTIVE

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